![molecular formula C16H14F3N3 B2825582 {4-[4-(Trifluoromethyl)piperidin-1-yl]benzylidene}malononitrile CAS No. 2062073-79-2](/img/structure/B2825582.png)
{4-[4-(Trifluoromethyl)piperidin-1-yl]benzylidene}malononitrile
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Description
“{4-[4-(Trifluoromethyl)piperidin-1-yl]benzylidene}malononitrile” is a chemical compound with the molecular formula C16H14F3N3 . It is related to the class of compounds known as piperidines .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms . This structure is further substituted with a trifluoromethyl group and a benzylidene malononitrile group .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” such as melting point, boiling point, density, etc., are not available in the current resources .Scientific Research Applications
Novel Synthesis and Anti-inflammatory Properties
A study highlighted the novel synthesis of benzothiepino[5,4-b]pyridine-3-carbonitriles, showcasing their considerable anti-inflammatory properties, comparable to indomethacin, a standard reference during pharmacological screening. This synthesis pathway underscores the potential therapeutic applications of these compounds in managing inflammation (Girgis et al., 2007).
Unprecedented Formation of Oxaspiro Derivatives
Another research effort led to the formation of novel oxaspiro[bicyclo[2.2.1]heptane-6,3′-indoline] derivatives through the reaction of 3-phenacylideneoxindole with malononitrile, revealing the versatility of malononitrile in synthesizing complex structures with potential biological activity (Xie et al., 2014).
Mechanism of Toxicity of Injected CS Gas
Research into the toxicity mechanisms of benzylidene malononitriles, such as CS gas, has shown that these compounds can interact with various biochemicals, forming adducts with amines and other agents, indicating their reactivity and potential toxicological impact (Jones & Israel, 1970).
Synthesis of Dicyanomethylene Pyridines
A study detailed the synthesis of dicyanomethylene pyridines and substituted benzonitriles, utilizing malononitrile dimer as a precursor, showcasing the chemical versatility and potential applications of these compounds in developing new materials or pharmaceuticals (Helmy et al., 2011).
Anti-influenza Virus Activity
Compounds derived from the reaction of malononitrile and related derivatives demonstrated anti-influenza virus activity, suggesting their potential as antiviral agents. This application is significant in the context of emerging viral diseases and the ongoing search for new antiviral compounds (Abdella et al., 2017).
Electrolyte Additive for High Voltage Lithium Ion Battery
The compound 4-(Trifluoromethyl)-benzonitrile, related to the queried compound, has been investigated as a novel electrolyte additive for lithium nickel manganese oxide cathodes in high voltage lithium ion batteries. This study highlights the compound's potential in enhancing the cyclic stability and performance of lithium ion batteries, indicating its applicability in energy storage technologies (Huang et al., 2014).
properties
IUPAC Name |
2-[[4-[4-(trifluoromethyl)piperidin-1-yl]phenyl]methylidene]propanedinitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3N3/c17-16(18,19)14-5-7-22(8-6-14)15-3-1-12(2-4-15)9-13(10-20)11-21/h1-4,9,14H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAEXDQYMSLRNQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(F)(F)F)C2=CC=C(C=C2)C=C(C#N)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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